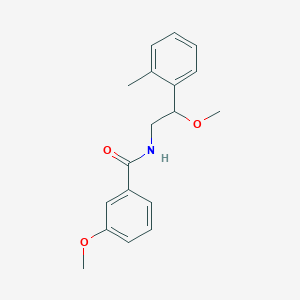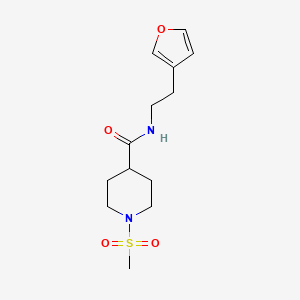
N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as FE-PEP, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a mechanism of action that targets specific biochemical and physiological processes. FE-PEP has both advantages and limitations for lab experiments, and its future directions hold promise for further scientific advancements.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Antimicrobial Activities : Sulfonyl hydrazone scaffold and piperidine rings, related structures to N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, play crucial roles in medicinal chemistry, showcasing potential in antimicrobial activities. Compounds synthesized from related structures have been evaluated for antioxidant capacity and anticholinesterase activity, indicating potential in treating related diseases (Karaman et al., 2016).
Neuroinflammation Imaging : PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with compounds structurally similar to N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been developed as a noninvasive tool for imaging reactive microglia. This is particularly relevant for studying neuroinflammation, an underlying pathogenic feature of various neuropsychiatric disorders (Horti et al., 2019).
Organic Chemistry and Synthesis
Furan Ring Containing Organic Ligands : The synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been explored for their chelating properties and antimicrobial activity. These compounds show promise in developing novel antimicrobial agents with different inhibition activities on bacterial growth (Patel, 2020).
Electrophilic Substitution Reactions : Studies on the acid-catalyzed transformations of similar compounds have led to the synthesis of new derivatives with potential applications in drug development and as intermediates in organic synthesis. These studies offer insights into the reactivity of furan-containing compounds and their potential in creating new pharmacologically active molecules (Stroganova et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-20(17,18)15-7-3-12(4-8-15)13(16)14-6-2-11-5-9-19-10-11/h5,9-10,12H,2-4,6-8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLVUPZGMPOKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

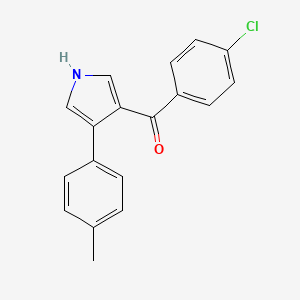
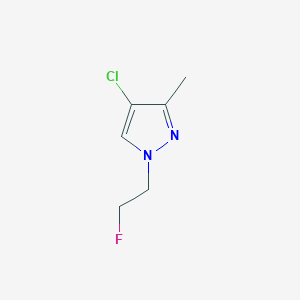
![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)
![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)
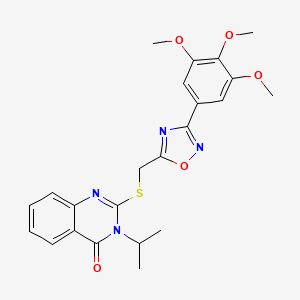
![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)

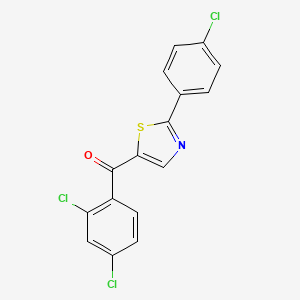
![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384142.png)
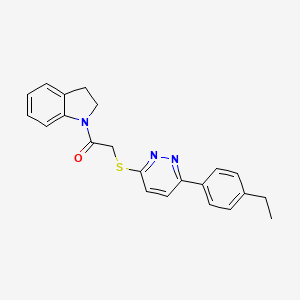
![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)
![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)
